Bienvenue dans la boutique en ligne BenchChem!

(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone

CCR2 antagonist chemokine receptor stereochemistry-activity relationship

(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 1286209-02-6), also named [(3S)-3-amino-1-pyrrolidinyl](2-fluorophenyl)methanone, is a chiral small-molecule scaffold (C₁₁H₁₃FN₂O, MW 208.23) built on a stereodefined (S)-3-aminopyrrolidine core linked to a 2-fluorobenzoyl moiety. This core structure is a privileged pharmacophore in programs targeting CCR2, CCR5, Abl/PI3K dual inhibition, and monoamine reuptake, where the (S)-enantiomeric configuration and the ortho-fluorine substituent are critical stereoelectronic determinants of on-target activity and selectivity.

Molecular Formula C11H13FN2O
Molecular Weight 208.23
CAS No. 1286209-02-6
Cat. No. B3027366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone
CAS1286209-02-6
Molecular FormulaC11H13FN2O
Molecular Weight208.23
Structural Identifiers
SMILESC1CN(CC1N)C(=O)C2=CC=CC=C2F
InChIInChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2/t8-/m0/s1
InChIKeyIZCATAVQVSUQAM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone CAS 1286209-02-6: A Chiral 3-Aminopyrrolidine Building Block for Targeted Chemokine Receptor and Kinase Drug Discovery


(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 1286209-02-6), also named [(3S)-3-amino-1-pyrrolidinyl](2-fluorophenyl)methanone, is a chiral small-molecule scaffold (C₁₁H₁₃FN₂O, MW 208.23) built on a stereodefined (S)-3-aminopyrrolidine core linked to a 2-fluorobenzoyl moiety . This core structure is a privileged pharmacophore in programs targeting CCR2, CCR5, Abl/PI3K dual inhibition, and monoamine reuptake, where the (S)-enantiomeric configuration and the ortho-fluorine substituent are critical stereoelectronic determinants of on-target activity and selectivity [1][2]. Commercially available from multiple global suppliers at purities ranging from 95% to 98%, the compound serves as a versatile advanced intermediate for generating focused libraries of chemokine receptor antagonists and kinase inhibitors .

Why the (S)-Enantiomer and Ortho-Fluoro Substituent in CAS 1286209-02-6 Cannot Be Interchanged With Closest Analogs


Within the 3-aminopyrrolidine-based chemokine antagonist family, receptor binding affinity and functional antagonism are exquisitely sensitive to both absolute stereochemistry at the pyrrolidine C-3 position and the position of the fluorine atom on the benzoyl ring. For instance, in the INCB8761/PF-4136309 series, the (S)-configuration is essential for CCR2 antagonism, as the (R)-enantiomer series (e.g., INCB3284) exhibits a distinct structure-activity relationship with the functional groups reversed on the core, leading to different potency and selectivity profiles [1]. Furthermore, in the structurally related (S)-3-aminopyrrolidine Abl/PI3K dual inhibitor series, the substitution pattern on the pendant phenyl ring directly modulates kinase inhibitory potency, underscoring that migrating the fluorine from the ortho (2-fluoro) to the para (4-fluoro) position would generate a topologically distinct pharmacophore with unpredictable biological activity [2]. These stereochemical and positional sensitivities mean that CAS 1286209-02-6 is not interchangeable with its (R)-enantiomer (CAS 1286207-67-7) or its 4-fluorophenyl regioisomer (CAS 1286207-57-5) in any medicinal chemistry campaign aiming to replicate or optimize a specific lead series.

Quantitative Differentiation Evidence for (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 1286209-02-6) Versus Closest Analogs


Chiral Identity Enables Stereospecific CCR2 Antagonism: (S)-Core vs. (R)-Core in the INCB Series

The (S)-3-aminopyrrolidine scaffold, which constitutes the chiral core of CAS 1286209-02-6, is the pharmacophoric basis of the clinical-stage CCR2 antagonist INCB8761/PF-4136309. This compound achieved a CCR2 binding IC₅₀ of 5.2 nM and functional antagonism IC₅₀ of 4.8 nM in monocyte chemotaxis assays, with >100-fold selectivity over CCR5. By contrast, the earlier (R)-3-aminopyrrolidine-based clinical compound INCB3284 (utilizing the enantiomeric core) displayed a different functional group topology on the pyrrolidine ring, requiring reversed connections to achieve target binding. The (S)-core was specifically selected for the second-generation program due to its superior overall drug-like profile, including weak hERG activity (IC₅₀ >30 μM) and excellent oral bioavailability (F = 78% in rat) [1].

CCR2 antagonist chemokine receptor stereochemistry-activity relationship

Fluorine Positional Selectivity: Ortho-Fluoro vs. Para-Fluoro in Kinase Inhibitor Scaffolds

In the (S)-3-aminopyrrolidine dual Abl/PI3K inhibitor series, the electronic and steric character of the pendant benzoyl substituent directly dictates kinase inhibitory potency. The series produced compounds with IC₅₀ values ranging from 0.046 μM to 395.59 μM against Abl and PI3K kinases, with the most potent compounds (5k–m, IC₅₀ = 3–4 μM against K562 leukemic cells) incorporating specific N-substitution patterns on the pyrrolidine nitrogen [1]. CAS 1286209-02-6, bearing the 2-fluorobenzoyl group, provides a distinct electronic environment (ortho-fluorine imparts both steric bulk and electron-withdrawing effects) compared to the commercially available 4-fluorophenyl analog (CAS 1286207-57-5), which presents a different dipole moment and steric profile that would alter kinase hinge-region interactions. Structure modification studies confirmed that the benzylsulfonyl group is necessary for biological activity in this series, and the acyl substituent on the pyrrolidine nitrogen is a critical diversification point [1].

Abl/PI3K dual inhibitor kinase selectivity fluorine positional SAR

CCR5 Antagonism Screening: Preliminary Pharmacological Activity of the (S)-3-Aminopyrrolidine-2-fluorophenyl Scaffold

Preliminary pharmacological screening has identified that the (S)-3-aminopyrrolidine scaffold with 2-fluorophenyl substitution can serve as a CCR5 antagonist, positioning the compound for development in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. In the broader chemokine receptor patent landscape, substituted 3-aminopyrrolidines have been claimed as dual CCR2/CCR5 modulators, indicating that the 2-fluorophenyl substituent on the (S)-aminopyrrolidine core contributes to a polypharmacology profile that is distinct from mono-fluorinated or non-fluorinated analogs [2]. While quantitative CC₅₀/IC₅₀ values for CAS 1286209-02-6 itself are not publicly available, the specific combination of (S)-stereochemistry and ortho-fluorine substitution is a defined pharmacophoric element in the CCR5 chemotype.

CCR5 antagonist HIV entry inhibitor autoimmune disease

Enantiomeric Purity Requirements: The (R)-Enantiomer as a Distinct Chemical Entity with Different Procurement Specifications

The enantiomeric counterpart of CAS 1286209-02-6 is (R)-(3-aminopyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 1286207-67-7), available as a separate commercial product (e.g., Fluorochem F064271) . In chiral drug discovery, the (S)- and (R)-enantiomers of 3-aminopyrrolidine derivatives exhibit fundamentally different pharmacological profiles: the (R)-series was originally pursued as CCR2 antagonists (INCB3284 series), while the (S)-series was independently developed as second-generation CCR2 antagonists with improved properties [1]. CAS 1286209-02-6 is supplied at 95–98% purity by multiple vendors (AKSci, Fluorochem/CymitQuimica, Leyan, MolCore, Kishida Chemical), with the (S)-stereochemistry unequivocally defined by its synthesis from enantiopure L-aspartic acid [2]. The separate CAS registry number assignment for the (R)-enantiomer (1286207-67-7 vs. 1286209-02-6) reflects the regulatory and scientific expectation that these are distinct chemical entities requiring independent characterization.

chiral purity enantiomeric differentiation procurement specification

Regioisomeric Differentiation: 2-Fluorophenyl vs. 4-Fluorophenyl Analogs in Medicinal Chemistry Diversification

A series of regioisomeric (S)-3-aminopyrrolidine building blocks are commercially available, differentiated solely by the fluorine position on the benzoyl ring. CAS 1286209-02-6 carries the fluorine at the ortho (2-) position, while the analog CAS 1286207-57-5 bears fluorine at the para (4-) position . In medicinal chemistry, the systematic exploration of fluorine positional isomers (a 'fluorine walk') is a standard strategy to optimize target potency, metabolic stability, and off-target selectivity. Ortho-fluorine substitution introduces a unique combination of steric hindrance (restricting rotational freedom of the benzoyl group) and electronic effects (σ-electron withdrawal) that are distinct from para-substitution, which primarily exerts electronic influence without significant steric perturbation [1]. This regioisomeric pair enables medicinal chemists to probe conformational preferences and electronic requirements within a binding pocket using two structurally matched, commercially accessible building blocks.

regioisomer fluorine walk medicinal chemistry diversification

High-Value Application Scenarios for (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 1286209-02-6)


Synthesis of Second-Generation (S)-Series CCR2 Antagonists for Inflammatory and Autoimmune Disease Programs

CAS 1286209-02-6 provides the precise (S)-3-aminopyrrolidine core required for synthesizing analogs of INCB8761/PF-4136309, a clinical-stage CCR2 antagonist with a CCR2 binding IC₅₀ of 5.2 nM and demonstrated oral bioavailability of 78% in rat [1]. The 2-fluorobenzoyl group serves as a diversification handle for amide coupling or further functionalization at the pyrrolidine N-1 position, enabling parallel library synthesis of CCR2 antagonists with systematically varied left-hand-side and right-hand-side substituents, as described in the structure-activity relationship (SAR) studies [1].

Fluorine-Walk SAR Studies to Optimize Kinase Selectivity in (S)-3-Aminopyrrolidine-Based Dual Abl/PI3K Inhibitors

The ortho-fluoro substitution on CAS 1286209-02-6 provides a key diversification point for exploring the fluorine positional SAR in kinase inhibitor programs. Pairing this compound with its para-fluoro regioisomer (CAS 1286207-57-5) enables a controlled 'fluorine-walk' experiment to map the electrostatic and steric requirements of the kinase hinge region [2]. In the (S)-3-aminopyrrolidine Abl/PI3K dual inhibitor series, N-acyl substituent modification shifted kinase IC₅₀ values across a >8,000-fold range (0.046–395.59 μM), demonstrating the profound sensitivity of kinase potency to this structural position [3].

Exploration of Dual CCR2/CCR5 Polypharmacology Using a Single Chiral Scaffold

The 3-aminopyrrolidine chemotype has been claimed in patents as a dual CCR2/CCR5 modulator scaffold, and CAS 1286209-02-6 was specifically identified in preliminary pharmacological screening as possessing CCR5 antagonist activity [4][5]. This positions the compound as a useful starting material for medicinal chemistry campaigns aiming to develop single-agent dual CCR2/CCR5 antagonists, a strategy of interest for complex inflammatory diseases where blockade of both chemokine receptors may provide superior efficacy compared to selective inhibition of either receptor alone [5].

Chiral Building Block for Enantioselective Synthesis of N-Substituted 3-Aminopyrrolidine Derivatives

The compound serves as an enantiopure (S)-3-aminopyrrolidine precursor that can be elaborated into diverse pharmacologically active derivatives through functionalization of the free primary amine, including sulfonylation (to install benzylsulfonyl groups identified as essential for kinase inhibitory activity), reductive amination, and urea/thiourea formation [3]. Multiple suppliers (Kishida Chemical, AKSci, Fluorochem/CymitQuimica, Leyan, MolCore) offer the compound at 95–98% purity, meeting the specifications required for both small-scale medicinal chemistry and larger-scale process development .

Quote Request

Request a Quote for (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.